molecular formula C21H23N3O4 B10975991 (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone

(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone

Cat. No.: B10975991
M. Wt: 381.4 g/mol
InChI Key: SIXSDQDRYMKEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone is a complex organic molecule that features a pyridoindole core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone typically involves multi-step organic reactions. The starting materials are often chosen based on their availability and cost-effectiveness. The synthetic route may include:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the dimethyl groups and the methoxy-nitrophenyl moiety through substitution reactions.

    Final Coupling Reaction: The final step involves coupling the pyridoindole core with the methoxy-nitrophenyl group using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like sodium borohydride.

    Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers may use this compound to study its effects on various biological systems and its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function to alter cellular responses.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone: can be compared with other similar compounds to highlight its uniqueness:

    Structural Analogues: Compounds with similar pyridoindole cores but different functional groups.

    Functional Analogues: Compounds with similar biological activities but different core structures.

List of Similar Compounds

  • (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxyphenyl)methanone
  • (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(3-nitrophenyl)methanone
  • (2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-2-nitrophenyl)methanone

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-(4-methoxy-3-nitrophenyl)methanone

InChI

InChI=1S/C21H23N3O4/c1-13-4-6-17-15(10-13)16-12-22(2)9-8-18(16)23(17)21(25)14-5-7-20(28-3)19(11-14)24(26)27/h4-7,10-11,16,18H,8-9,12H2,1-3H3

InChI Key

SIXSDQDRYMKEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.